4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-
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Overview
Description
Preparation Methods
The synthesis of 4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- can be achieved through several synthetic routes. One common method involves the reaction of 4H-1,2,4-triazol-4-amine with 2,6-dichlorobenzyl chloride and 3,5-diphenylbenzyl chloride under appropriate reaction conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is then heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imine or Schiff base derivatives.
Scientific Research Applications
4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential as an antifungal agent and its ability to inhibit certain enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infections.
Industry: It is used in the development of new materials and as a component in the formulation of certain industrial products
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antifungal or anticancer effects .
Comparison with Similar Compounds
4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl- can be compared with other similar compounds such as:
4H-1,2,4-Triazol-3-amine: This compound has a similar triazole ring structure but lacks the phenyl and dichlorophenyl substitutions.
N-(phenylmethylene)-4H-1,2,4-triazol-4-amine: This compound has a phenylmethylene group instead of the dichlorophenyl and diphenyl groups.
3-(4-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine: This compound has a chlorophenyl and cinnamylthio substitution, making it structurally different but functionally similar
Properties
CAS No. |
849936-32-9 |
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Molecular Formula |
C21H16Cl2N4 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C21H16Cl2N4/c22-18-12-7-13-19(23)17(18)14-24-27-20(15-8-3-1-4-9-15)25-26-21(27)16-10-5-2-6-11-16/h1-13,24H,14H2 |
InChI Key |
IHHNUOVZEFQKOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2NCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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